Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate
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Overview
Description
Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate typically involves the reaction of ethyl 4-oxo-1-piperidinecarboxylate with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and proteins, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-piperidinecarboxylate
- Ethyl 4-oxo-1-piperidinecarboxylate
- Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Uniqueness
Methyl 1-ethoxy-4-oxopiperidine-3-carboxylate is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceuticals.
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1-ethoxy-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-14-10-5-4-8(11)7(6-10)9(12)13-2/h7H,3-6H2,1-2H3 |
InChI Key |
OAMYYOCYCYUUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCON1CCC(=O)C(C1)C(=O)OC |
Origin of Product |
United States |
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